Iridogermanal Iridogermanal Iridogermanal is a natural product found in Iris germanica with data available.
Brand Name: Vulcanchem
CAS No.: 81456-98-6
VCID: VC21340454
InChI: InChI=1S/C30H50O4/c1-22(2)19-26(33)20-24(4)12-8-11-23(3)13-9-16-29(6)28(14-10-18-31)27(25(5)21-32)15-17-30(29,7)34/h12-13,19,21,26,28,31,33-34H,8-11,14-18,20H2,1-7H3/b23-13+,24-12+,27-25-
SMILES: CC(=CC(CC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)O)C
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol

Iridogermanal

CAS No.: 81456-98-6

Cat. No.: VC21340454

Molecular Formula: C30H50O4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Iridogermanal - 81456-98-6

CAS No. 81456-98-6
Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
IUPAC Name (2Z)-2-[4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-10-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal
Standard InChI InChI=1S/C30H50O4/c1-22(2)19-26(33)20-24(4)12-8-11-23(3)13-9-16-29(6)28(14-10-18-31)27(25(5)21-32)15-17-30(29,7)34/h12-13,19,21,26,28,31,33-34H,8-11,14-18,20H2,1-7H3/b23-13+,24-12+,27-25-
Standard InChI Key CMKAMRUVQONAPO-FALQBROGSA-N
Isomeric SMILES CC(=CC(C/C(=C/CC/C(=C/CCC1(C(/C(=C(/C)\C=O)/CCC1(C)O)CCCO)C)/C)/C)O)C
SMILES CC(=CC(CC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)O)C
Canonical SMILES CC(=CC(CC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C)O)C

Chemical Structure and Properties

Iridogermanal belongs to the iridal class of triterpenoids, characterized by a distinctive cyclohexane core with an attached polyene side chain. This compound features specific structural elements that define its chemical behavior and biological activity.

Molecular Properties

Iridogermanal has a molecular formula of C30H50O4 with a molecular weight of 474.7 g/mol . The chemical structure contains multiple functional groups including hydroxyl groups and an α,β-unsaturated aldehyde moiety, which contribute to its chemical reactivity. These functional groups play crucial roles in the compound's biological activities through hydrogen bonding and other intermolecular interactions with biological targets. The presence of multiple chiral centers in this molecule contributes to its complex three-dimensional structure and stereochemical properties.

Structural Identification

The compound's IUPAC name is (2Z)-2-[4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-10-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal . This extensive nomenclature reflects the complex structural features, including the cyclohexylidene core and the polyene side chain that characterizes iridals. Several identification numbers are associated with iridogermanal in chemical databases, including:

Identifier TypeValue
CAS Number81456-98-6
PubChem CID5458843
ChEMBL IDCHEMBL1980941
NSC Number360038
DSSTox Substance IDDTXSID60420028

The structural elucidation of iridogermanal was accomplished through various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which revealed its complex carbon skeleton and functional group arrangement .

Natural Occurrence and Isolation

Iridogermanal is naturally found in plants of the Iris genus, with its primary source being the rhizomes of Iris germanica L.

Natural Sources

The compound was first reported in 1982 as one of two new triterpenoids isolated from the rhizomes of Iris germanica L., with the other compound being irigermanal . This finding expanded the known repertoire of specialized metabolites from this plant species, which has been used historically in traditional medicine systems. Iris rhizomes have been utilized in various cultures for their therapeutic properties, and the isolation of compounds like iridogermanal has provided scientific insights into the chemical basis of these traditional uses.

Isolation Methods

The isolation of iridogermanal typically involves bioactivity-directed fractionation of plant extracts, followed by purification techniques such as column chromatography, thin-layer chromatography (TLC), vacuum liquid chromatography (VLC), and high-performance liquid chromatography (HPLC) . These techniques allow for the separation of iridogermanal from other plant constituents based on differences in polarity, molecular size, and chemical properties. The initial extraction is generally performed using organic solvents like methanol or ethanol, followed by partitioning with solvents of varying polarities to achieve preliminary fractionation.

Relationship to Other Iridal Compounds

Iridogermanal is part of a larger family of iridal-type triterpenoids found in various Iris species, and understanding its relationship to these compounds provides important context for its chemical and biological significance.

Structural Relationships

Iridogermanal shares structural similarities with other iridal compounds, particularly its isomer isoiridogermanal (CAS: 86293-25-6) . Both compounds share the same molecular formula (C30H50O4) and molecular weight but differ in their stereochemical configuration . This structural relationship extends to other iridal-type triterpenoids found in various Iris species, including iridobelamal A, which has been isolated alongside isoiridogermanal from Iris tectorum .

Comparative Structural Features

A notable aspect of iridals is their structural diversity, which stems from variations in the cyclohexane core and the attached polyene side chain. Many iridals, including iridogermanal, feature a tertiary hydroxyl group at C-10, though some rare variants lack this group . Other structural variations include the presence of epoxide functions, as seen in compounds like forrestins A and B from I. forrestii, or the incorporation of tetrahydrofuran moieties in compounds like iritectols C and G from I. tectorum . The α,β-unsaturated aldehyde moiety present in iridogermanal is a common feature among iridal-type compounds, though some variants like compound 23 (mentioned in search result 4) contain an isolated aldehyde instead .

Research Applications and Future Directions

The structural uniqueness and potential biological activities of iridogermanal open several avenues for future research and applications.

Medicinal Chemistry Applications

The complex structure of iridogermanal, with its multiple functional groups and stereogenic centers, provides a fascinating scaffold for medicinal chemistry investigations. Structure-activity relationship studies could help identify the pharmacophoric elements responsible for biological activities, potentially leading to the development of semi-synthetic derivatives with enhanced properties. The cytotoxic activities observed with related compounds suggest that iridogermanal and its derivatives merit investigation as potential anticancer agents .

Biosynthetic Investigations

Understanding the biosynthetic pathway leading to iridogermanal could provide insights into plant secondary metabolism and potentially enable biotechnological production of this and related compounds. The production of iridal-type triterpenoids involves complex enzymatic transformations of farnesyl pyrophosphate and related precursors, with subsequent modifications leading to the diverse array of structures observed in this compound class .

Analytical Method Development

The structural complexity of iridogermanal presents challenges for analytical method development, particularly for its detection and quantification in plant materials and biological samples. Advances in chromatographic and spectroscopic techniques could facilitate more efficient isolation and characterization of iridogermanal and related compounds, supporting both basic research and potential applications in pharmaceutical development.

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